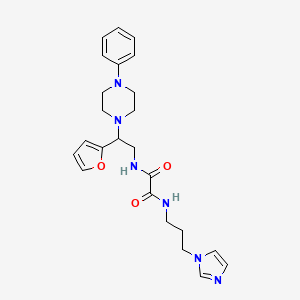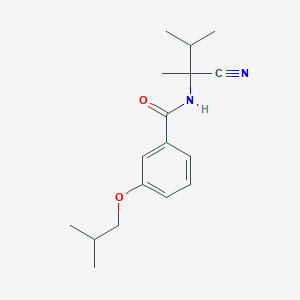![molecular formula C7H6IN3O B2602871 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-05-4](/img/structure/B2602871.png)
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the empirical formula C8H7IN2O . It is a useful research chemical and is available from various suppliers for a variety of research applications .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives, including “this compound”, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the fusion of a pyrazole and a pyridine ring . It is a member of the family of pyrazolopyridines .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its synthesis . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
科学的研究の応用
Synthetic Applications
A convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines was developed, involving iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which are synthesized via copper-catalyzed cyclization. This method facilitates efficient coupling reactions including Suzuki, Heck, Stille, and Sonogashira conditions, highlighting the compound's versatility in chemical synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Material Science Applications
In the realm of material science, derivatives of pyrazolo[4,3-b]pyridine, specifically containing methoxy and hydroxy phenyl groups, have been synthesized and analyzed for their thermal stability, polycrystalline structure, and optical properties. These compounds have been applied in creating devices with photovoltaic properties, indicating their potential in the development of new materials for electronic applications (El-Menyawy, Zedan, & Nawar, 2019).
Biomedical Applications
The review of 1H-Pyrazolo[3,4-b]pyridines covers their synthesis and biomedical applications extensively, demonstrating the broad potential of these compounds in therapeutic contexts. This includes their incorporation into molecules designed for various biomedical applications, showcasing their relevance in drug discovery and development (Donaire-Arias et al., 2022).
Advanced Chemical Studies
The novel synthesis and the physico-chemical study of derivatives like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) exhibit significant chemical interest. Investigations into their chemical structure, theoretical electronic absorption spectra, and thermodynamic properties underscore the complexity and the potential applications of these compounds in various chemical domains (Halim & Ibrahim, 2022).
将来の方向性
作用機序
Target of Action
1h-pyrazolo[3,4-b]pyridines, the class of compounds it belongs to, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner to these bases.
Mode of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridines class could potentially interact with their targets in a manner similar to adenine and guanine .
生化学分析
Biochemical Properties
3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction between this compound and TRKs can lead to the modulation of kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to suppress the growth of BaF3 cells harboring specific mutations . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, leading to changes in metabolic flux and the levels of specific metabolites. The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through various targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways.
特性
IUPAC Name |
3-iodo-5-methoxy-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJCYTWAGMLTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(NN=C2C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B2602793.png)


![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2602806.png)

![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)

